(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an aminophenyl group, a sulfonyl group, and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl and aminophenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biology, the compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for research.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. These interactions can lead to changes in cellular function and ultimately result in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid
- (S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid
Uniqueness
Compared to similar compounds, (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O9S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13-,14?,15+/m0/s1 |
InChI Key |
BLFOMTRQSZIMKK-RDPXLKGRSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N([C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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